3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane - 1786203-29-9

3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane

Catalog Number: EVT-3106937
CAS Number: 1786203-29-9
Molecular Formula: C18H22ClN3O
Molecular Weight: 331.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone

  • Compound Description: This compound features a pyrazole ring linked to a benzene ring via a methanone bridge. The presence of two molecules in the asymmetric unit, with similar conformations and a dihedral angle of approximately 78° between the rings, is highlighted. []
  • Relevance: This compound shares the core structure of a pyrazole ring connected to a substituted benzene ring through a methanone linker with (3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone. The variations lie in the substituents on both the pyrazole and benzene rings, as well as the absence of the azepane ring in this compound. []
  • Compound Description: This compound was unexpectedly synthesized via a non-classical Pschorr reaction and exhibits binding affinity for the central benzodiazepine receptor. []
  • Relevance: While this compound shares the 3,5-dimethyl pyrazole moiety with the target compound (3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone, it diverges significantly in its overall structure due to the fused quinoline ring system. This fusion results in a more complex structure compared to the target compound. []

(Z)-3-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylprop-2-en-1-one (Compound 4b)

  • Compound Description: This compound demonstrated the ability to reduce body weight and improve lipid profiles in rats fed a high-fat diet, suggesting potential as a hypolipidemic and anti-obesity agent. []

(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (Compound 2)

  • Compound Description: This compound was identified as a metabolite of 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (Compound 1). It displayed activity in behavioral animal tests indicative of potential antipsychotic effects but exhibited toxicity. []
  • Relevance: This compound and (3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone both contain a dimethyl-1H-pyrazol-yl group linked to a halogenated phenyl ring by a methanone bridge. The differences lie in the position of the methanone bridge on the pyrazole ring, the specific halogen substituent on the phenyl ring, and the presence of an amino group in this compound versus the azepane ring in the target compound. []

1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (Compound 28)

  • Compound Description: This compound, designed as a potential antipsychotic agent, reduced spontaneous locomotion in mice without causing ataxia. Notably, it did not bind to D2 dopamine receptors in vitro, contrasting with typical antipsychotics. []

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (Compound 41)

  • Compound Description: This analog of Compound 28 showed activity in inhibiting conditioned avoidance responding in rats and monkeys. Importantly, it did not induce dystonic movements in a primate model, suggesting a potentially lower risk of extrapyramidal side effects compared to some antipsychotics. []

1,3-dimethyl[1]benzopyrano[2,3-c]pyrazol-4-(1H)-one (Compound 65)

  • Compound Description: This compound was formed unexpectedly during the attempted synthesis of a 2-fluorophenyl analog of Compound 2, highlighting a potential ring-closure reaction pathway. []
  • Relevance: Although this compound and (3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone share the 1,3-dimethyl-1H-pyrazol unit, their structures diverge significantly due to the fused benzopyranone ring system in Compound 65. This fusion leads to a more rigid and complex structure compared to the target compound. []

(E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one (Compound 4b)

  • Compound Description: This compound exhibited significant cytotoxic activity against triple-negative breast cancer (TNBC) cells (MDA-MB-231), with an IC50 value of 47.72 μM. []
  • Relevance: This compound and (3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone both contain a 3,5-dimethyl-1H-pyrazol-4-yl group and a 4-chlorophenyl group. The key difference lies in the linker connecting these two groups. Compound 4b utilizes a prop-2-en-1-one linker, whereas the target compound employs a methanone linker. []

1-(1′-benzyl-5-(4-chlorophenyl)-3′,5′-dimethyl-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)ethan-1-one

  • Compound Description: Molecular docking studies suggest that this compound binds to the prominent domain of AKT2, indicating its potential as an AKT2 inhibitor. []
  • Relevance: Although this compound and (3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone share the 4-chlorophenyl group, they belong to different chemical classes. This compound features a bipyrazole core, while the target compound is a pyrazolo-azepanone derivative. []
  • Compound Description: SU11274 is a novel small molecule inhibitor of the c-Met receptor tyrosine kinase. It has demonstrated anti-tumor effects by inducing apoptosis in cells transformed by the oncogenic TPR-MET tyrosine kinase. [, , , , ]
  • Relevance: While both SU11274 and (3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone contain a 3-chlorophenyl substituent, they are structurally distinct. SU11274 features a more complex structure including pyrrole, indole, and sulfonamide moieties, which are absent in the target compound. [, , , , ]

[3H]3-chloro-N-[trans-4-(methylamino)cyclohexyl]-N-{[3-(4-pyridinyl)-phenyl]methyl}-1-benzothiophene-2-carboxamide (SAG-1.3)

  • Compound Description: SAG-1.3 is a Smoothened receptor (Smo) agonist used as a radioligand in binding studies to characterize the allosteric interactions of Smo agonists and antagonists. []
  • Relevance: SAG-1.3, a benzothiophene derivative, differs structurally from (3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone, a pyrazolo-azepanone derivative. The two compounds share no significant structural similarities. []
  • Compound Description: SANT-1 acts as a Smo antagonist and exhibits allosteric modulation of Smo, as revealed by radioligand binding analysis. []
  • Compound Description: SANT-2, another Smo antagonist, also demonstrates allosteric binding to Smo. It effectively inhibits the activation of the hedgehog (Hh) pathway induced by SAG-1.5. []
  • Relevance: SANT-2, a benzimidazole derivative, is structurally distinct from (3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone, a pyrazolo-azepanone derivative. The two compounds do not share any significant structural features. []

3-chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-{[3-(4-pyridinyl)phenyl]methyl}-1-benzothiophene-2-carboxamide (SAG-1.5)

  • Compound Description: SAG-1.5 is a potent Smo agonist that activates the Hh pathway. Its action is effectively inhibited by Smo antagonists like SANT-1 and SANT-2. []
  • Relevance: Similar to SAG-1.3, SAG-1.5 is a benzothiophene derivative and structurally dissimilar to (3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone, which is a pyrazolo-azepanone derivative. []

1-[(2-chlorophenyl)diphenyl-methyl]-1H-pyrazole (TRAM-34)

  • Compound Description: TRAM-34 is an intermediate conductance calcium-activated potassium channel (IKCa) blocker. In studies on human mesenteric arteries, it inhibited bradykinin-induced vasodilation, suggesting a role for IKCa in this process. []

1-ethyl-2-benzimidazolinone (1-EBIO)

  • Compound Description: 1-EBIO is a direct IKCa activator that induced vasodilation in human mesenteric arteries. This effect was blocked by TRAM-34, further supporting the involvement of IKCa in vasodilation. []
  • Relevance: 1-EBIO, a benzimidazolinone derivative, is structurally unrelated to (3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone, a pyrazolo-azepanone derivative. They do not share any significant structural similarities. []

cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine

  • Compound Description: This compound is a small conductance calcium-activated potassium channel (SKCa) activator. Unlike the IKCa activator 1-EBIO, it failed to induce vasodilation in human mesenteric arteries, suggesting distinct roles for IKCa and SKCa in this vascular bed. []
  • Compound Description: This compound is mentioned in the context of fungicidal compositions, particularly for controlling phytopathogenic fungi in plants and crops. []

4-aryl-8-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

  • Compound Description: This compound serves as an intermediate in the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, which are potential antineurotic agents. []

4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides

  • Compound Description: This class of compounds exhibited potential antineurotic activity in silico and was predicted to have low toxicity, suggesting potential for further investigation as treatments for male reproductive and erectile dysfunction. []

Properties

CAS Number

1786203-29-9

Product Name

3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone

Molecular Formula

C18H22ClN3O

Molecular Weight

331.84

InChI

InChI=1S/C18H22ClN3O/c1-12-17(13(2)21-20-12)18(23)22-10-4-3-5-15(11-22)14-6-8-16(19)9-7-14/h6-9,15H,3-5,10-11H2,1-2H3,(H,20,21)

InChI Key

OQUNMHGRRWCRDK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.